molecular formula C11H12O4 B082177 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid CAS No. 14939-92-5

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Cat. No. B082177
CAS RN: 14939-92-5
M. Wt: 208.21 g/mol
InChI Key: JYAJUMPCPQRKKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid involves the preparation from 2,3-dihydro-1,4-benzodioxin. R-(−)-Pantolactone serves as an auxiliary for the synthesis of both R-3 and S-3 enantiomers. The anti-inflammatory properties of these new carboxylic acids have also been described, with significant activity exhibited by compound biS-3 (Vazquez, Rosell, & Pujol, 1997).

Molecular Structure Analysis

Structural and spectral studies on similar compounds, such as 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid, have been conducted to calculate the molecular geometry and vibrational frequencies in the ground state using Hartree–Fock and density functional methods. These studies help in understanding the detailed molecular structure of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid analogs (Arslan, Algul, & Dündar, 2007).

Chemical Reactions and Properties

The compound's reactivity, including its potential for undergoing various chemical reactions, contributes to its biological activity and utility in medicinal chemistry. For example, Palladium-Catalyzed Heteroannulation has been used for the synthesis of heterocyclic structures, demonstrating the compound's versatility in chemical reactions (Chowdhury et al., 1998).

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry

    • Application Summary : Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin .
    • Methods of Application : In this work, using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate, after screening 38 CALB covariant residues, they found that mutants A225F and A225F/T103A can catalyze the kinetic resolution of the substrate .
    • Results : The effect of temperature, cosolvent, and cosolvent concentration on kinetic resolution was investigated, revealing that the best results were achieved at 30 °C with 20% n-butanol as a cosolvent, resulting in an optimal resolution (e.e. s 97%, E = 278) at 50 mM substrate concentration .
  • Scientific Field : Antibacterial Research

    • Application Summary : This molecule was found to be an effective antibacterial agent against B. subtilis and E. coli .
    • Methods of Application : The exact methods of application are not specified in the source .
    • Results : The molecule was found to inhibit 60.04% of bacterial biofilm growth .
  • Scientific Field : Therapeutic Research

    • Application Summary : Some compounds with the 2,3-Dihydro-1,4-benzodioxin motif are used as antihypertensive agents . Others are involved in nervous breakdown and schizophrenia or represent an attractive therapeutic target for the treatment of glaucoma .
    • Methods of Application : The exact methods of application are not specified in the source .
    • Results : The results or outcomes are not specified in the source .
  • Scientific Field : Optoelectronics

    • Application Summary : A new organic nonlinear optical (NLO) material 2- (6-chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) has been synthesized for optoelectronic applications .
    • Methods of Application : Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations were used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .
    • Results : The title compound exhibited significant two-photon absorption, nonlinear refraction and optical limiting under the CW regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method . The overall obtained results suggested that the studied CDA molecule could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
  • Scientific Field : Alzheimer’s Disease Treatment

    • Application Summary : The synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease .
    • Methods of Application : The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides .
    • Results : The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on Alzheimer’s disease .
  • Scientific Field : Bacterial Biofilm Inhibition
    • Application Summary : Compounds with the 2,3-Dihydro-1,4-benzodioxin motif have been found to be effective in inhibiting bacterial biofilm .
    • Methods of Application : The exact methods of application are not specified in the source .
    • Results : The molecule was found to inhibit a significant percentage of bacterial biofilm growth .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1,3,7H,2,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAJUMPCPQRKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424484
Record name 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

CAS RN

14939-92-5
Record name 2,3-Dihydro-1,4-benzodioxin-6-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14939-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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